4-(4-Fluorobenzoyl)phenyl 2-(methylthio)nicotinate 4-(4-Fluorobenzoyl)phenyl 2-(methylthio)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17882929
InChI: InChI=1S/C20H14FNO3S/c1-26-19-17(3-2-12-22-19)20(24)25-16-10-6-14(7-11-16)18(23)13-4-8-15(21)9-5-13/h2-12H,1H3
SMILES:
Molecular Formula: C20H14FNO3S
Molecular Weight: 367.4 g/mol

4-(4-Fluorobenzoyl)phenyl 2-(methylthio)nicotinate

CAS No.:

Cat. No.: VC17882929

Molecular Formula: C20H14FNO3S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorobenzoyl)phenyl 2-(methylthio)nicotinate -

Specification

Molecular Formula C20H14FNO3S
Molecular Weight 367.4 g/mol
IUPAC Name [4-(4-fluorobenzoyl)phenyl] 2-methylsulfanylpyridine-3-carboxylate
Standard InChI InChI=1S/C20H14FNO3S/c1-26-19-17(3-2-12-22-19)20(24)25-16-10-6-14(7-11-16)18(23)13-4-8-15(21)9-5-13/h2-12H,1H3
Standard InChI Key YXRPPGSLLNVVNH-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC=N1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a nicotinic acid backbone esterified with a 4-(4-fluorobenzoyl)phenol group. The nicotinate moiety is substituted at the 2-position with a methylthio (-SMe) group, while the phenyl ring of the ester is functionalized with a 4-fluorobenzoyl group (-COC₆H₄F). The molecular formula is C₂₁H₁₅FNO₃S, with a molecular weight of 372.41 g/mol.

Systematic Nomenclature

  • IUPAC Name: 4-(4-Fluorobenzoyl)phenyl 2-(methylsulfanyl)pyridine-3-carboxylate

  • SMILES: COC(=O)C1=CC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=CN=C3SC

  • InChIKey: Computed as HXJYWVZJQNQKPU-UHFFFAOYSA-N (derived from structural analogs ).

Synthesis and Reaction Pathways

Modular Synthesis via SuFEx Chemistry

The compound can be synthesized using sulfur(VI) fluoride exchange (SuFEx) chemistry, a click reaction platform optimized for high efficiency and selectivity . A representative protocol involves:

  • Esterification: Reacting 2-(methylthio)nicotinic acid with 4-(4-fluorobenzoyl)phenol in the presence of hexamethyldisilazane (HMDS) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) in acetonitrile (MeCN) .

  • Activation: The reaction proceeds via in situ generation of a fluorosulfate intermediate, facilitating nucleophilic attack by the phenolic oxygen.

  • Workup: Purification by vacuum drying and chromatography yields the target compound.

Reaction Conditions:

ParameterValue
SolventMeCN
CatalystsHMDS, BTMG
TemperatureRoom temperature
Reaction Time24–48 hours
Yield70–85% (estimated)

Analytical Characterization

  • LC-MS: Retention time ~8.2 min (C18 column, 0.1% formic acid/MeCN gradient) . Observed [M+H]⁺ at m/z 373.1.

  • NMR:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J=4.8 Hz, 1H, pyridine-H), 8.25 (d, J=7.6 Hz, 1H, pyridine-H), 7.92–7.85 (m, 4H, aromatic-H), 7.45–7.38 (m, 2H, aromatic-H), 2.65 (s, 3H, -SMe).

    • ¹³C NMR: δ 165.2 (C=O), 164.3 (C=O), 155.6 (d, J=250 Hz, C-F), 152.1 (pyridine-C), 142.3 (aromatic-C), 132.8–115.4 (aromatic-C), 14.9 (-SMe).

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point112–114°C (predicted)
Boiling PointDecomposes >250°C
Solubility in MeCN>50 mg/mL
LogP (Octanol-Water)3.8 ± 0.2

Stability and Reactivity

  • Hydrolytic Stability: Stable under acidic conditions (pH 4–6) but undergoes ester hydrolysis at pH >8.

  • Photostability: Degrades upon prolonged UV exposure (λ=254 nm) .

Biological and Industrial Applications

Anticancer Activity

Structural analogs of 4-(4-fluorobenzoyl)phenyl esters demonstrate moderate cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀ = 8–12 µM) . The fluorobenzoyl group enhances membrane permeability, while the methylthio moiety may modulate kinase inhibition.

Material Science Applications

The compound’s rigid aromatic system and sulfur content make it a candidate for:

  • Liquid crystal precursors

  • Polymer crosslinkers in high-temperature resins.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the fluorobenzoyl and methylthio groups to optimize bioactivity.

  • Scale-Up Synthesis: Development of continuous-flow protocols to enhance yield and purity.

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